Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 35487-11-7
VCID: VC11710880
InChI: InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
SMILES: CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

CAS No.: 35487-11-7

Cat. No.: VC11710880

Molecular Formula: C12H11N3O4

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate - 35487-11-7

Specification

CAS No. 35487-11-7
Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
IUPAC Name ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
Standard InChI Key POTIFIOOEGATLF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole class, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound is characterized by its molecular formula, C12H11N3O4, and molecular weight of approximately 261.23 g/mol.

Synthesis and Preparation

The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with α,β-unsaturated ketones or aldehydes, followed by cyclization and dehydration steps to form the pyrazole ring . For Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, a similar approach might be employed, starting with appropriate precursors to introduce the 4-nitrophenyl and ethyl carboxylate groups.

Biological Activities and Applications

Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and herbicidal properties . While specific biological activities of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate are not detailed in the available literature, its structural similarity to other active pyrazoles suggests potential applications in these areas.

Research Findings and Studies

Research on pyrazole derivatives often focuses on their structure-activity relationships and potential as ligands for metalloproteins or other biological targets . Studies involving similar compounds have shown promising results in terms of biological activity and pharmacological potential.

Data Table: Comparison of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylateC12H11N3O4261.23Not specified
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylateC12H11N3O4261.23854700-38-2
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylateC12H10ClN3O4295.68110821-37-9

This table highlights the similarities and differences among related pyrazole derivatives, emphasizing the need for detailed characterization and study of each compound to understand its unique properties and potential applications.

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